molecular formula C20H19NO4 B5564983 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B5564983
M. Wt: 337.4 g/mol
InChI Key: UARXAFLQIIVAOI-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that combines the structural features of quinoline and benzodioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate typically involves the condensation of aniline derivatives with acetone in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as benzene or ethanol. The process may also involve the use of metal-exchanged tungstophosphoric acid supported on γ-Al2O3 as a catalyst .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The catalysts used in industrial settings are often designed to be reusable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The benzodioxole group may interact with specific proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 1,3-benzodioxole-5-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-10-20(2,3)21-16-6-5-14(9-15(12)16)25-19(22)13-4-7-17-18(8-13)24-11-23-17/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXAFLQIIVAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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